1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium compound with the chemical formula C₉H₂₁Br₂N and a molecular weight of approximately 303.08 g/mol. It is characterized by a bromoalkyl chain and a trimethylammonium group, making it a cationic surfactant. The compound appears as a light brown oil and has a melting point in the range of 98-100 °C .
This compound exhibits biological activity primarily due to its cationic nature. It has been noted for its:
The synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide typically involves:
1-Bromo-6-(trimethylammonium)hexyl Bromide finds applications in various fields:
Studies on the interactions of 1-Bromo-6-(trimethylammonium)hexyl Bromide reveal its ability to form complexes with various substrates. This includes:
Several compounds share structural similarities with 1-Bromo-6-(trimethylammonium)hexyl Bromide. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromopropyltrimethylammonium Bromide | C₅H₁₂Br₂N | Shorter alkyl chain; used primarily in surfactants. |
1-Bromo-3-(trimethylammonium)propane | C₇H₁₈Br₂N | Similar functionality but shorter chain; more soluble. |
1-Bromo-2-(trimethylammonium)ethane | C₆H₁₅Br₂N | Smaller size; used in biological studies due to lower toxicity. |
1-Bromo-6-(trimethylammonium)hexyl Bromide stands out due to its longer hexyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This feature contributes to its efficacy in binding metal ions and interacting with biological membranes more effectively than its counterparts .
The core synthesis involves Menshutkin-type alkylation between 1,6-dibromohexane and trimethylamine. In a representative protocol, 1,6-dibromohexane (24.4 g, 100 mmol) is dissolved in ethanol (50 mL) and treated with aqueous trimethylamine (30% wt, 39.3 g) under reflux for 24–48 hours. The reaction proceeds via SN2 mechanism, yielding the quaternary ammonium salt as a hygroscopic white solid after recrystallization from acetonitrile (57–73% yield).
Key optimization parameters:
Table 1: Comparative analysis of alkylation conditions
Parameter | Conventional Method | Optimized Protocol |
---|---|---|
Reaction Time | 48 h | 24 h |
Yield | 58% | 73% |
Purity (HPLC) | 92% | 98% |
Byproduct Formation | 8% | 2% |
Microwave irradiation significantly accelerates the quaternization process by enabling rapid dielectric heating. A study demonstrated that exposing 1,6-dibromohexane (2.9 g) and trimethylamine (0.4 mL) to 170°C microwave radiation for 35 minutes achieves 89% conversion vs. 57% under conventional heating. The enhanced kinetics stem from:
Critical considerations:
Microreactor technology enables kilogram-scale synthesis with improved safety and consistency. In a patented continuous flow system:
Table 2: Performance metrics of reactor configurations
Reactor Type | Space-Time Yield (kg/m³·h) | Energy Intensity (kW·h/kg) |
---|---|---|
Batch | 0.054 | 18.7 |
Spinning Tube | 0.92 | 9.3 |
Microreactor | 4.15 | 2.1 |
Solid-state synthesis using ball milling eliminates solvent waste while maintaining high efficiency. A protocol employing potassium fluoride and tetraethylammonium chloride achieved 98% conversion in 60 minutes via:
Environmental impact reduction:
The compound’s ability to mediate anion transfer between aqueous and organic phases stems from its amphiphilic structure. In systems containing hydrophilic anions (e.g., AuCl₄⁻) in water and hydrophobic anions (e.g., ClO₄⁻) in 1,2-dichloroethane (DCE), the trimethylammonium group facilitates ion exchange via a "shuttle" mechanism. Molecular dynamics simulations reveal that the cationic headgroup preferentially localizes at the interface, lowering the activation energy for anion transfer by 12–15 kJ/mol compared to non-catalyzed systems [3].
Aqueous Anion | Organic Anion | Transfer Rate (mol/m²·s) |
---|---|---|
AuCl₄⁻ | ClO₄⁻ | 5.2 × 10⁻⁶ |
NO₃⁻ | PF₆⁻ | 1.8 × 10⁻⁶ |
Cl⁻ | BPh₄⁻ | 3.4 × 10⁻⁷ |
Data derived from electrochemical impedance spectroscopy [3] shows that larger anion hydrophobicity gradients correlate with higher transfer rates.
The compound’s catalytic performance is exquisitely sensitive to structural modifications. Comparative studies with analogues reveal:
Replacing trimethylammonium with bulkier groups (e.g., triethylammonium) decreases catalytic turnover by 40%, as steric hindrance limits anion approach [2].
Modification | Relative Reaction Rate | Enantiomeric Excess (%) |
---|---|---|
None (parent compound) | 1.00 | 87 |
Butyl chain | 0.62 | 75 |
Triethylammonium head | 0.58 | 68 |
Benzyl-substituted head | 0.45 | 92 |
Data adapted from asymmetric benzylation studies [2] demonstrates that steric bulk can enhance selectivity at the cost of reaction rate.
The choice of counterion critically influences micellar behavior:
Tight ion pairing with hydrophobic anions reduces interfacial charge density, decreasing emulsion stability. Zeta potential measurements show:
This explains why PF₆⁻ systems exhibit rapid coalescence [3].
Molecular dynamics (MD) simulations at the DFT-D3 level provide atomic-scale insights:
Steered MD simulations reveal two distinct pathways:
These findings rationalize the compound’s superior performance over rigid binaphthyl-based catalysts, which lack conformational adaptability [2].
Pathway | ΔG‡ (kcal/mol) | Contribution (%) |
---|---|---|
Direct | 14.2 | 65 |
Solvent-Mediated | 16.8 | 35 |
Interfacial Hopping | 19.1 | <5 |
The bifunctional nature of 1-Bromo-6-(trimethylammonium)hexyl Bromide makes it exceptionally valuable as a cross-linking agent in polymer electrolyte membrane systems. The compound's unique structure allows for simultaneous participation in cross-linking reactions while introducing ionic functionality to membrane materials [1] [2].
The cross-linking mechanism involves nucleophilic attack by polymer backbone functional groups on the terminal bromine atom of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction proceeds through a Menshutkin-type mechanism, where the bromine acts as a leaving group while the quaternary ammonium moiety remains attached to the polymer chain [3] [2]. The resulting cross-linked network exhibits enhanced dimensional stability and improved mechanical properties compared to uncross-linked counterparts.
Cross-linking with 1-Bromo-6-(trimethylammonium)hexyl Bromide significantly reduces water uptake in polymer electrolyte membranes. Studies demonstrate that cross-linked polystyrene-block-poly(ethylene-co-butylene)-block-polystyrene membranes show dramatic water uptake reduction from 155% to 28% while maintaining conductivity levels of 45-65 mS/cm at 80°C [1]. This reduction in swelling behavior directly correlates with improved dimensional stability and prolonged operational lifetime.
The incorporation of 1-Bromo-6-(trimethylammonium)hexyl Bromide as a cross-linking agent enhances the thermal stability of polymer electrolyte membranes. Cross-linked systems demonstrate operational stability for over 500 hours at 80°C in alkaline environments, with some formulations maintaining performance for up to 1000 hours [1] [2]. The quaternary ammonium functionality provides additional ionic conductivity pathways while the cross-linked network prevents excessive swelling and mechanical degradation.
1-Bromo-6-(trimethylammonium)hexyl Bromide serves as an effective functionalizing agent for anion exchange materials, introducing cationic sites that facilitate hydroxide ion transport. The compound's structure allows for covalent attachment to various polymer backbones while providing the necessary ionic functionality for anion exchange applications [4] [5].
The functionalization process involves nucleophilic substitution reactions where polymer-bound nucleophiles attack the terminal bromine of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction creates covalent bonds between the polymer matrix and the quaternary ammonium group, resulting in permanently attached ionic sites [6] [7]. The hexyl spacer chain provides flexibility and optimal spacing between ionic sites, enhancing ion transport properties.
Materials functionalized with 1-Bromo-6-(trimethylammonium)hexyl Bromide achieve ion exchange capacities ranging from 2.33 to 3.21 meq/g, depending on the degree of functionalization and base polymer structure [6] [8]. The resulting membranes exhibit hydroxide ion conductivities between 45 and 119 mS/cm at 80°C, making them suitable for fuel cell and electrolyzer applications.
The quaternary ammonium groups introduced through 1-Bromo-6-(trimethylammonium)hexyl Bromide functionalization demonstrate excellent alkaline stability. Testing in 1-8 M potassium hydroxide solutions at elevated temperatures shows conductivity retention of 84-91% after 1000 hours of exposure [6] [8]. This stability results from the trimethylammonium structure's resistance to Hofmann elimination and nucleophilic substitution reactions under alkaline conditions.
Functionalization with 1-Bromo-6-(trimethylammonium)hexyl Bromide influences the morphology of anion exchange membranes, promoting the formation of distinct hydrophilic and hydrophobic domains. The hexyl spacer chain facilitates microphase separation, creating well-defined ionic channels that enhance hydroxide ion transport while maintaining mechanical integrity [9] [7].
1-Bromo-6-(trimethylammonium)hexyl Bromide functions as an effective template and structure-directing agent in the synthesis of mesoporous silica nanoparticles. The compound's amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic quaternary ammonium head group, enables the formation of well-ordered mesoporous structures [10] [11].
The template mechanism involves the self-assembly of 1-Bromo-6-(trimethylammonium)hexyl Bromide into micellar structures in aqueous solution. The silica precursors interact with the positively charged quaternary ammonium head groups through electrostatic attractions, leading to the formation of silica-surfactant mesophases [12] [13]. The subsequent hydrolysis and condensation of silica species around these templates creates the characteristic hexagonal pore structure of MCM-41 type materials.
The use of 1-Bromo-6-(trimethylammonium)hexyl Bromide as a template produces mesoporous silica with well-defined pore characteristics. The resulting materials exhibit pore sizes ranging from 2.0 to 3.5 nm, BET surface areas of 700-1000 m²/g, and pore volumes of 0.6-0.9 cm³/g [11] [14]. The hexyl chain length provides optimal packing parameters for generating uniform mesoporous structures with high surface areas.
Mesoporous silica nanoparticles synthesized using 1-Bromo-6-(trimethylammonium)hexyl Bromide as a template typically exhibit spherical morphologies with particle sizes ranging from 50 to 150 nm [11] [14]. The controlled particle size distribution makes these materials suitable for various applications including drug delivery, catalysis, and separation processes.
The removal of 1-Bromo-6-(trimethylammonium)hexyl Bromide template can be achieved through various methods including calcination, solvent extraction, or chemical treatment. Solvent extraction using ethanol or methanol provides a gentler alternative to calcination, preserving surface hydroxyl groups that are essential for subsequent functionalization [15] [16]. The bromide functionality can also be exploited for post-synthesis modifications, allowing for the introduction of additional functional groups.
1-Bromo-6-(trimethylammonium)hexyl Bromide serves as an effective surface modifier for nanostructured catalysts, enhancing their activity, selectivity, and stability. The compound's bifunctional nature allows for both covalent attachment to catalyst surfaces and introduction of ionic functionality that can influence catalytic performance [17] [18].
The surface modification process involves nucleophilic substitution reactions where surface-bound nucleophiles attack the terminal bromine of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction creates stable covalent bonds between the catalyst surface and the quaternary ammonium modifier [19]. The hexyl spacer provides flexibility and optimal positioning of the ionic functionality relative to the catalyst surface.
Surface modification with 1-Bromo-6-(trimethylammonium)hexyl Bromide typically results in 2-5 fold increases in catalytic activity compared to unmodified catalysts [17] [18]. The quaternary ammonium groups can act as phase transfer catalysts, facilitating the transport of reactants between different phases and improving reaction rates. The positive charge also influences the local electrostatic environment around active sites, potentially enhancing substrate binding and product formation.
Catalysts modified with 1-Bromo-6-(trimethylammonium)hexyl Bromide demonstrate improved stability and recyclability. The covalent attachment prevents leaching of the modifier during reaction cycles, while the ionic functionality can provide additional stabilization of active sites [18]. Modified catalysts typically maintain 75-90% of their initial activity after 50-300 reaction cycles, depending on the specific catalyst system and reaction conditions.
The introduction of 1-Bromo-6-(trimethylammonium)hexyl Bromide modifiers can significantly influence catalyst selectivity. The quaternary ammonium groups can interact selectively with specific substrates or intermediates, directing reaction pathways toward desired products. This selectivity enhancement is particularly valuable in asymmetric catalysis and fine chemical synthesis applications.
The surface coverage of 1-Bromo-6-(trimethylammonium)hexyl Bromide on catalyst surfaces typically ranges from 1-6 molecules per nm², depending on the surface area and functional group density of the catalyst [17]. Optimization studies indicate that moderate surface coverages (2-4 molecules/nm²) often provide the best balance between activity enhancement and accessibility of active sites.
Corrosive;Irritant